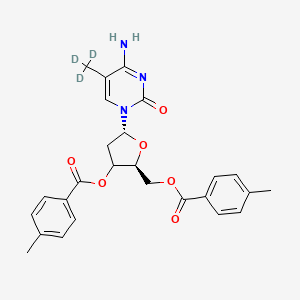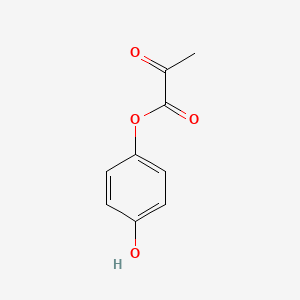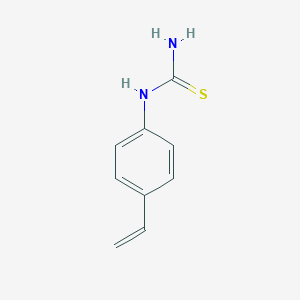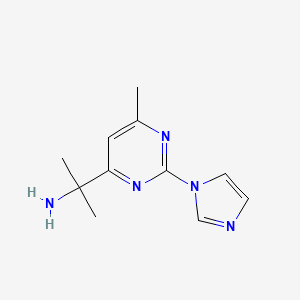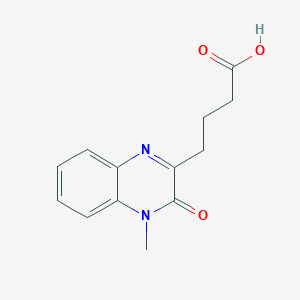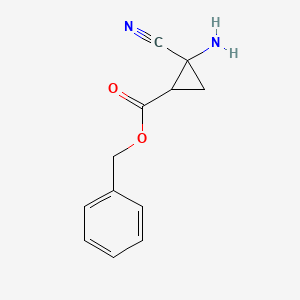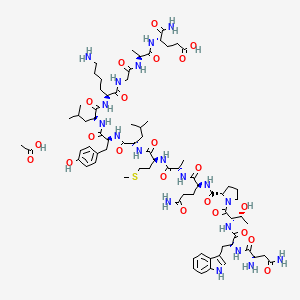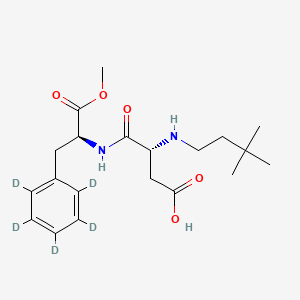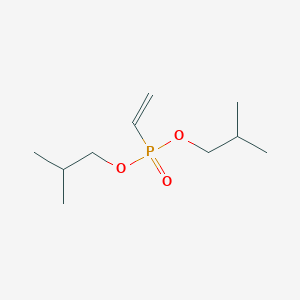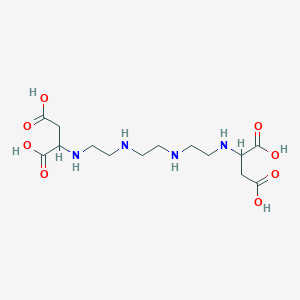
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid is a complex organic compound with the molecular formula C16H31N5O8. It is characterized by its four carboxylic acid groups and multiple amine groups, making it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid typically involves the reaction of polyamines with carboxylic acid derivatives. One common method is the reaction of ethylenediamine with succinic anhydride under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in industrial settings to ensure efficient production .
化学反応の分析
Types of Reactions
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s multiple amine groups make it useful in bioconjugation and as a cross-linking agent in protein chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid involves its ability to interact with various molecular targets through its amine and carboxylic acid groups. These interactions can lead to the formation of stable complexes, which can alter the properties and functions of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
Similar Compounds
3,6,9,12-Tetraazatetradecane-1,14-diamine: This compound is similar in structure but lacks the carboxylic acid groups, making it less versatile in certain reactions.
3,6,9,12-Tetraoxatetradecan-1-ol: This compound contains ether linkages instead of amine groups, leading to different chemical properties and applications.
Uniqueness
3,6,9,12-Tetraazatetradecane-1,2,13,14-tetracarboxylic acid is unique due to its combination of multiple amine and carboxylic acid groups, which provide a wide range of reactivity and functionality. This makes it a valuable compound in various fields of research and industry .
特性
CAS番号 |
687-35-4 |
|---|---|
分子式 |
C14H26N4O8 |
分子量 |
378.38 g/mol |
IUPAC名 |
2-[2-[2-[2-(1,2-dicarboxyethylamino)ethylamino]ethylamino]ethylamino]butanedioic acid |
InChI |
InChI=1S/C14H26N4O8/c19-11(20)7-9(13(23)24)17-5-3-15-1-2-16-4-6-18-10(14(25)26)8-12(21)22/h9-10,15-18H,1-8H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChIキー |
TVJBXWHFSCIRSC-UHFFFAOYSA-N |
正規SMILES |
C(CNCCNC(CC(=O)O)C(=O)O)NCCNC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
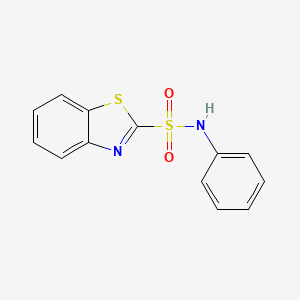
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
